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molecular formula C13H13FN2O3 B1497230 7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one CAS No. 379228-59-8

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Cat. No. B1497230
M. Wt: 264.25 g/mol
InChI Key: NSLYYBACQVUVEJ-UHFFFAOYSA-N
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Patent
US08304417B2

Procedure details

Potassium tert-butoxide (6.15 g) was added to a solution of 4-hydroxytetrahydropyran (2.94 g) in THF (40 ml) and the mixture was stirred at ambient temperature for 15 minutes. The resultant mixture was added to a stirred solution of 5,7-difluoro-3,4-dihydroquinazolin-4-one (5 g) in THF (60 ml) that was being heated to reflux. A further portion of THF (20 ml) was added and the reaction mixture was heated to reflux for 30 minutes. A second portion of potassium tert-butoxide (6.15 g) was added and the reaction mixture was heated to reflux for 40 minutes. A third portion of potassium tert-butoxide (1.52 g) was added and the reaction mixture was heated to reflux for 20 minutes. The reaction mixture was allowed to cool to ambient temperature. Water (50 ml) was added and the bulk of the organic solvent was evaporated. The residue was acidified to pH<2 by the dropwise addition of 2M aqueous hydrochloric acid. The resultant slurry was stirred for 15 minutes. The mixture was filtered and the isolated solid was washed with water (20 ml) and dried overnight in vacuo at 40° C. There was thus obtained 7-fluoro-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (5.96 g; 96% HPLC purity using Method A, retention time 3.34 minutes); NMR Spectrum: (DMSOd6) 1.6-1.75 (m, 2H), 1.9-2.0 (m, 2H), 3.5-3.6 (m, 2H), 3.85-3.95 (m, 2H), 4.8 (m, 1H), 6.9 (m, 1H), 7.05 (m, 1H), 8.0 (s, 1H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two
Quantity
2.94 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
6.15 g
Type
reactant
Reaction Step Four
Quantity
1.52 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[OH:7][CH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.F[C:15]1[CH:24]=[C:23]([F:25])[CH:22]=[C:21]2[C:16]=1[C:17](=[O:26])[NH:18][CH:19]=[N:20]2.O>C1COCC1>[F:25][C:23]1[CH:22]=[C:21]2[C:16]([C:17](=[O:26])[NH:18][CH:19]=[N:20]2)=[C:15]([O:7][CH:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.15 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.94 g
Type
reactant
Smiles
OC1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C2C(NC=NC2=CC(=C1)F)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
6.15 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
1.52 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was being heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
the bulk of the organic solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was acidified to pH<2 by the dropwise addition of 2M aqueous hydrochloric acid
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the isolated solid was washed with water (20 ml)
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 40° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=CC(=C2C(NC=NC2=C1)=O)OC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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